1-(2,5-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a synthetic organic compound that belongs to the class of phenylpiperazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves the following steps:
Formation of the phenylpiperazine core: This can be achieved by reacting 2,5-dimethoxyphenylamine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the ethan-1-ol group: The resulting intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with various molecular targets, including:
Receptors: It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-DIMETHOXYPHENYL)-2-(PIPERAZIN-1-YL)ETHAN-1-OL: Lacks the fluorophenyl group.
1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to the presence of both methoxy and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C20H25FN2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H25FN2O3/c1-25-15-7-8-20(26-2)16(13-15)19(24)14-22-9-11-23(12-10-22)18-6-4-3-5-17(18)21/h3-8,13,19,24H,9-12,14H2,1-2H3 |
InChI Key |
JGBNPKAFFIFJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.